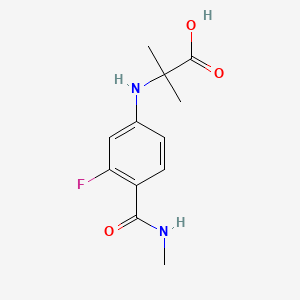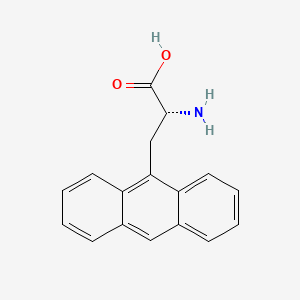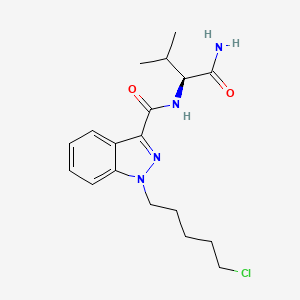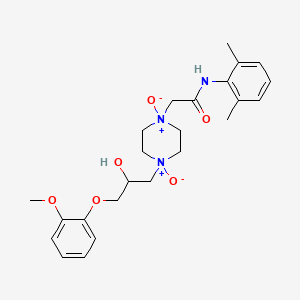
(2-((4-Fluorbenzyl)oxy)-5-methylphenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid: is a boronic acid derivative with significant potential in various scientific fields. This compound is known for its unique molecular structure, which includes a boronic acid group attached to a phenyl ring substituted with a 4-fluorobenzyl group and a methyl group. It has been extensively studied for its applications in biomedicine, particularly in the development of new medications targeting various diseases.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form reversible covalent bonds with diols makes it a valuable tool for probing biological systems.
Medicine: In medicine, (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is investigated for its potential as a therapeutic agent. It has shown promise in targeting specific protein receptors and enzymes associated with cancer and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are widely used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can impact their absorption and distribution .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects depending on their structure and the nature of the newly formed carbon-carbon bond .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including the temperature, the presence of a catalyst, and the pH of the solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the reaction of 4-fluorobenzyl alcohol with 2-bromo-5-methylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Boronic ester or boronic anhydride.
Reduction: Boronate ester.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (2-((4-Fluorobenzyl)oxy)-5-methylphenyl)boronic acid is unique due to the presence of both a 4-fluorobenzyl group and a methyl group on the phenyl ring. This combination enhances its binding affinity and specificity for certain protein targets compared to other boronic acids. Additionally, the presence of the fluorine atom increases the compound’s stability and lipophilicity, making it more effective in biological applications .
Eigenschaften
IUPAC Name |
[2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-2-7-14(13(8-10)15(17)18)19-9-11-3-5-12(16)6-4-11/h2-8,17-18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCDUUQXMHAFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2=CC=C(C=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655856 |
Source


|
| Record name | {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-49-2 |
Source


|
| Record name | {2-[(4-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B594213.png)

![2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride](/img/structure/B594216.png)

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

